molecular formula C27H26FN5OS B2978697 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 887216-79-7

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2978697
CAS No.: 887216-79-7
M. Wt: 487.6
InChI Key: AXNJUWXMPSHJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure integrating a benzoimidazole-piperidine moiety linked via an ethanone bridge to a dihydro-pyrazole ring substituted with 4-fluorophenyl and thiophene groups. The benzoimidazole core is known for its role in kinase inhibition and DNA intercalation, while the piperidine and dihydro-pyrazole groups modulate pharmacokinetic properties such as solubility and bioavailability . The 4-fluorophenyl substituent enhances metabolic stability, and the thiophene group may contribute to π-π stacking interactions in target binding .

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5OS/c28-20-9-7-18(8-10-20)24-16-23(25-6-3-15-35-25)31-33(24)26(34)17-32-13-11-19(12-14-32)27-29-21-4-1-2-5-22(21)30-27/h1-10,15,19,24H,11-14,16-17H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNJUWXMPSHJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d]imidazole moiety, known for its role in various bioactive compounds.
  • A piperidine ring, contributing to its pharmacokinetic properties.
  • A pyrazole derivative with a fluorophenyl and thiophene substituent, which may enhance its biological activity.

Research indicates that compounds containing the benzo[d]imidazole scaffold often interact with various biological targets, including:

  • GABA-A Receptors : Similar compounds have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, enhancing their activity and stability .
  • PI3K Pathway : Some derivatives exhibit inhibitory effects on phosphoinositide 3-kinase (PI3K), which is crucial in cancer signaling pathways .

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzo[d]imidazole can exhibit:

  • Anti-inflammatory Activity : Compounds similar to the target compound have shown promising anti-inflammatory properties .
  • Metabolic Stability : The metabolic stability of related compounds has been evaluated using human liver microsomes (HLMs), showing that modifications can significantly enhance stability compared to traditional drugs like alpidem .

Data Tables

CompoundActivityIC50 (µM)Reference
2-(4-fluorophenyl)-1H-benzo[d]imidazolePAM GABA-AN/A
5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-pyrazolePI3K Inhibition3.1
2-(piperidin-4-yl)-1H-benzo[d]imidazoleAnti-inflammatoryN/A

Case Studies

Several studies have explored the biological activities of similar compounds:

  • GABA-A Modulation : A study identified several benzo[d]imidazole derivatives as effective PAMs at GABA-A receptors, highlighting their potential for treating anxiety and related disorders. These derivatives showed improved metabolic profiles compared to existing treatments .
  • Anti-inflammatory Potential : Another investigation into piperidine-substituted benzo[d]imidazoles revealed significant anti-inflammatory effects in animal models. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .
  • Cancer Therapeutics : Research focusing on the PI3K pathway has shown that certain benzo[d]imidazole derivatives can inhibit cancer cell proliferation effectively. The findings suggest a promising avenue for developing new anticancer agents based on this scaffold .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key Compounds :

{4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone () Structural Differences: Replaces the benzoimidazole-piperidine with a piperazine-thienopyrazole system.

2-(1H-Benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone () Structural Differences: Substitutes the dihydro-pyrazole-thiophene group with a thiadiazole-furan system.

BMS-695735 () A benzimidazole-based IGF-1R inhibitor with a pyridinone-piperidine side chain. Structural Differences: Lacks the dihydro-pyrazole-thiophene motif but includes a morpholine group for solubility optimization. Implications: Demonstrated improved ADME properties (e.g., reduced CYP3A4 inhibition) compared to earlier analogs .

Pharmacological and Physicochemical Properties

Property Target Compound Compound Compound BMS-695735 ()
Molecular Weight ~500 (estimated) 395.4 393.5 531.3
Key Functional Groups Benzoimidazole, dihydro-pyrazole, thiophene Thienopyrazole, piperazine Thiadiazole, furan Benzimidazole, pyridinone
Solubility Moderate (fluorophenyl may reduce) High (piperazine enhances) Low (thiadiazole hydrophobic) Improved via morpholine
Enzymatic Targets Kinases (hypothesized) Not reported Not reported IGF-1R, InsR
CYP Inhibition Risk Moderate (thiophene) Low Moderate (furan) Low (optimized in BMS-695735)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.